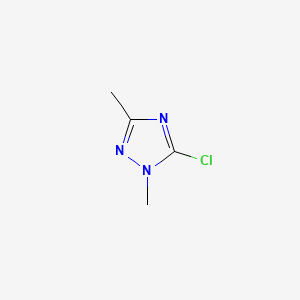

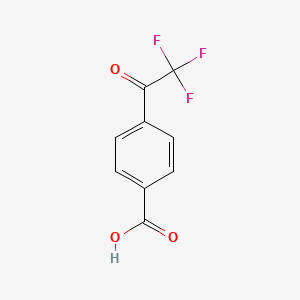

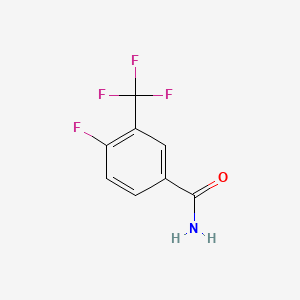

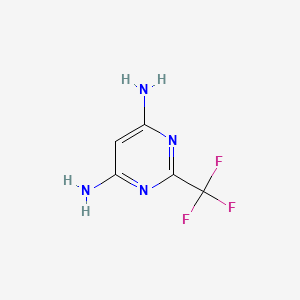

2-(Trifluoromethyl)pyrimidine-4,6-diamine

Overview

Description

2-(Trifluoromethyl)pyrimidine-4,6-diamine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. Pyrimidine derivatives are known for their role as dihydrofolate reductase inhibitors, which are crucial in the treatment of infectious diseases and cancer . Additionally, they are used in the synthesis of polyimides, which are polymers with exceptional thermal stability, mechanical strength, and electrical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including reductive amination, nucleophilic displacement, and cyclodehydration . For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions . Similarly, novel pyridine-containing aromatic dianhydride monomers were synthesized from nitro displacement reactions, followed by acidic hydrolysis and cyclodehydration . These methods demonstrate the versatility and complexity of synthesizing pyrimidine and pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar configuration, as seen in the pyrimidine-2,4-diamine acetone monosolvate, which has a nearly planar pyrimidine-2,4-diamine molecule . This planarity is crucial for the interaction of these molecules with biological targets and for the formation of polyimides with desirable physical properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including reactions with ketimines and amidines to form substituted pyridines and pyrimidines . These reactions are important for the diversification of the chemical structures and the potential biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups can significantly alter the solubility, dielectric constant, and optical transparency of polyimides derived from these compounds . These properties are essential for the application of polyimides in the electronics industry, where materials with low dielectric constants and high optical transparency are highly sought after. The thermal stability of these polymers is also noteworthy, with glass transition temperatures and decomposition temperatures indicating their suitability for high-temperature applications .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are important ingredients for the development of agrochemical and pharmaceutical compounds .

- Methods of Application : The synthesis and applications of trifluoromethylpyridines and its derivatives are achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Antifungal Activities

- Methods of Application : The antifungal activities were determined by the typical mycelium growth rate method .

- Results or Outcomes : The specific results or outcomes of these tests were not provided in the source .

3. Antifungal, Insecticidal, and Anticancer Activities

- Application : Trifluoromethyl pyrimidine derivatives containing an amide moiety have been tested for their antifungal, insecticidal, and anticancer properties .

- Methods of Application : These compounds were synthesized through four-step reactions and evaluated for their bioactivities .

- Results or Outcomes : Some of the compounds exhibited good in vitro antifungal activities against various fungi at 50 μg/ml. They also showed moderate insecticidal activities against certain insects at 500 μg/ml, and certain anticancer activities against various cancer cell lines at 5 μg/ml .

4. Synthesis of Novel Platinum Complex

- Application : 4-(Trifluoromethyl)pyrimidine-2-thiol, a compound similar to “2-(Trifluoromethyl)pyrimidine-4,6-diamine”, has been used in the preparation of a novel half-lantern divalent complex of platinum .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes of these tests were not provided in the source .

5. Crop Protection

- Application : Trifluoromethylpyridines and its derivatives are used in the protection of crops from pests .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

6. Prevention of Diseases Spread by Mosquitoes

- Application : The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes of these tests were not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHAREFZRGNRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288171 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)pyrimidine-4,6-diamine | |

CAS RN |

672-46-8 | |

| Record name | 672-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.